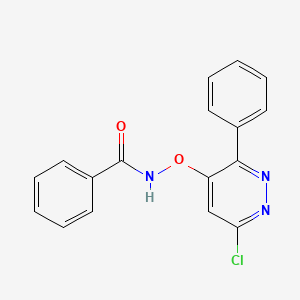

N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide

Description

N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Properties

CAS No. |

92688-21-6 |

|---|---|

Molecular Formula |

C17H12ClN3O2 |

Molecular Weight |

325.7 g/mol |

IUPAC Name |

N-(6-chloro-3-phenylpyridazin-4-yl)oxybenzamide |

InChI |

InChI=1S/C17H12ClN3O2/c18-15-11-14(16(20-19-15)12-7-3-1-4-8-12)23-21-17(22)13-9-5-2-6-10-13/h1-11H,(H,21,22) |

InChI Key |

PQIJIWKNMKNEAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2ONC(=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide typically involves the reaction of 6-chloro-3-phenylpyridazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically significant reactions:

Substitution Reactions

-

Chlorine substitution : The chloro group (Cl) at position 6 of the pyridazine ring participates in nucleophilic aromatic substitution, enabling the introduction of other functional groups under appropriate conditions (e.g., basic or acidic environments).

Nucleophilic Aromatic Substitution

-

Hydrolysis : Potential hydrolysis of the ether linkage between the pyridazine and benzamide moieties under acidic or basic conditions, though specific conditions are not explicitly detailed in available sources.

Condensation Reactions

-

Hydrazine coupling : The benzamide group may participate in condensation reactions with hydrazine derivatives, as observed in analogous pyridazine derivatives .

Analytical Characterization

Key spectral and analytical data for structurally related compounds highlight characterization methods applicable to this molecule:

Spectral Data (Compound 4b)

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 8.32 (d, J=9.0 Hz, pyridazine H), δ 7.75–7.71 (m, aromatic H), δ 3.87–3.84 (s, OCH₃) |

| 13C NMR | δ 158.30 (Ar–C), δ 127.48 (Ar–C), δ 56.06–56.04 (OCH₃) |

| IR | Absorption at 3197–3560 cm⁻¹ (NH₂), 1608–1550 cm⁻¹ (C═N/C═C) |

| MS | m/z 250 (M⁺) |

Spectral Data (Compound 9a)

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 10.64 (s, NH–CO), δ 8.03–7.96 (m, aromatic H + pyridazine H) |

| 13C NMR | δ 166.87 (C═O), δ 160.53 (Ar–C), δ 133.09 (Ar–C) |

| IR | Absorption at 3255–3170 cm⁻¹ (NH₂), 1651 cm⁻¹ (C═O) |

| MS | m/z 290 (M⁺) |

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds similar to N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have shown effectiveness against polo-like kinase 4 (PLK4), an enzyme crucial for cell division in cancer cells .

- Antimicrobial Properties : This compound exhibits significant antimicrobial activity against various pathogens, including both bacterial and fungal strains. Its potential as a new antimicrobial agent is being explored, particularly in the context of increasing antibiotic resistance .

- Inhibition of P2X7 Receptor : this compound has been identified as an inhibitor of the P2X7 receptor, which is involved in inflammatory responses and pain signaling pathways . This suggests potential applications in treating inflammatory diseases.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-3-phenylpyridazine with benzoyl chloride under basic conditions. The general procedure includes:

-

Reagents :

- 6-chloro-3-phenylpyridazine

- Benzoyl chloride

- Base (e.g., triethylamine)

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve the pyridazine derivative and base in the solvent.

- Add benzoyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature or under reflux conditions.

- Purify the product through recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Mechanism of Action : The compound may inhibit specific enzymes or receptors, modulating their activity and affecting cellular pathways critical for disease progression. For example, it may act as a histone deacetylase inhibitor (HDACi), influencing gene expression related to cancer .

-

Case Studies :

- Antitumor Studies : In vitro studies have demonstrated that similar benzamide derivatives can significantly reduce tumor cell viability by inducing apoptosis through enzyme inhibition.

- Antimicrobial Activity : Investigations into the antimicrobial efficacy of this compound have shown promising results against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide: A selective activator of KCNQ2/Q3 potassium channels.

6-Chloro-4-hydroxy-3-phenyl-pyridazine: Known for its various pharmacological activities.

Uniqueness

N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide is unique due to its specific structural features, such as the presence of both a pyridazine ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Biological Activity

N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, insecticidal, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridazine ring substituted with a chloro group and a phenyl moiety, linked to a benzamide functional group. Its molecular formula is C15H13ClN2O, and it exhibits properties typical of benzamide derivatives.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, it targets the JNK1 pathway, which is critical in regulating apoptosis and cell survival in various cancer types .

- In Vitro Studies : In cell-based assays, this compound exhibited significant growth inhibition against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 8.5 |

| MCF7 | 10.2 |

These results indicate its potential as a therapeutic agent in oncology .

2. Insecticidal Activity

Research has also demonstrated the insecticidal properties of related pyridazine derivatives against agricultural pests.

- Target Organism : One study focused on the efficacy of N-substituted pyridazine derivatives against Plutella xylostella (diamondback moth), a significant pest in agriculture. The results indicated that compounds similar to this compound showed over 90% mortality at concentrations of 100 mg/L .

3. Antifungal Activity

The compound's antifungal properties have been evaluated against several fungal strains.

- Efficacy : In tests against Sclerotinia sclerotiorum, a common plant pathogen, this compound demonstrated an EC50 value of 5.17 mg/L, indicating potent fungicidal activity compared to standard treatments .

| Fungal Strain | EC50 (mg/L) |

|---|---|

| Sclerotinia sclerotiorum | 5.17 |

| Botrytis cinerea | 17.39 |

| Fusarium oxysporum | 11.61 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine enhances its potency by increasing the compound's lipophilicity and ability to interact with biological targets .

Case Studies

- Antitumor Efficacy in Animal Models : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, highlighting its potential for development as an anticancer drug .

- Field Trials for Insecticidal Activity : Field trials assessing the efficacy of pyridazine derivatives against agricultural pests revealed that compounds similar to this compound provided effective control measures with minimal environmental impact .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((6-Chloro-3-phenylpyridazin-4-yl)oxy)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chlorination of the pyridazine ring followed by coupling with a benzamide moiety. Key steps include:

- Pyridazine Functionalization : Chlorination at the 6-position using trichloroisocyanuric acid (TCICA) in acetonitrile under controlled temperatures (0–25°C) .

- Coupling Reaction : A nucleophilic aromatic substitution (SNAr) between the chlorinated pyridazine intermediate and a benzamide derivative, facilitated by a base like potassium carbonate .

- Optimization : Yield improvements (~85%) are achieved by adjusting stoichiometry (1.2 equivalents of benzamide), solvent polarity (dichloromethane or DMF), and reaction time (12–24 hours). Purity (>98%) is confirmed via HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodological Answer : Structural elucidation requires:

- X-ray Crystallography : To resolve bond lengths and angles, especially for the pyridazine-benzamide linkage .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and the chloro-substituent (δ 4.3 ppm for adjacent protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 384.05) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Initial screens should focus on:

- Enzyme Inhibition : Test against kinases (e.g., PIM1) or bacterial phosphopantetheinyl transferases (PPTases) using fluorescence-based assays (IC50 determination) .

- Antimicrobial Activity : Microdilution assays (MIC values) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How does the substitution pattern on the pyridazine ring influence biological activity and metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methyl groups) using in vitro assays. For example, the trifluoromethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

- Lipophilicity Analysis : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with membrane permeability .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial PPTases .

Q. What strategies address low yields in coupling reactions during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig couplings .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like TBAB (tetrabutylammonium bromide) enhance reaction rates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours with 10–15% yield improvement .

Q. How can researchers resolve contradictions in biological assay data across studies (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal Validation : Confirm PPTase inhibition via both fluorescence assays and bacterial growth inhibition studies .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and establish consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.